![molecular formula C21H19NO2 B5421230 N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B5421230.png)
N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide, also known as curcumin, is a natural polyphenol derived from the Curcuma longa plant. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
Curcumin exerts its effects through several mechanisms of action. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Curcumin also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes. In addition, N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide has been shown to inhibit the growth of cancer cells through several mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of cell cycle progression.
Biochemical and Physiological Effects:
Curcumin has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes such as COX-2 and LOX. Curcumin also has antioxidant properties, which protect cells from oxidative damage. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
Curcumin has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. Curcumin is also easy to synthesize and can be modified to improve its bioavailability. However, N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide research include the development of this compound analogs with improved bioavailability and efficacy, investigation of this compound's potential use in combination with other drugs, and more clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
Curcumin can be synthesized through several methods, including extraction from turmeric roots, chemical synthesis, and biotransformation. The most common method for N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide synthesis is extraction from turmeric roots. The roots are dried, ground, and extracted with a solvent such as ethanol or acetone. The extract is then purified through chromatography to obtain pure this compound. Chemical synthesis of this compound involves the condensation of ferulic acid and vanillin in the presence of a base. Biotransformation of this compound can be achieved through the use of microorganisms such as Aspergillus niger or Bacillus subtilis.
Wissenschaftliche Forschungsanwendungen
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. Curcumin has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease. In addition, N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide has been shown to have antibacterial and antiviral properties.
Eigenschaften
IUPAC Name |
(2E,4E)-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]hexa-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-3-5-10-21(24)22-19-14-11-17(12-15-19)13-16-20(23)18-8-6-4-7-9-18/h2-16H,1H3,(H,22,24)/b3-2+,10-5+,16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYYUKHYQVDNMP-SVNBUDAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5421152.png)
![N-[(2-phenoxypyridin-3-yl)methyl]-6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxamide](/img/structure/B5421161.png)
![3-{2-[isobutyl(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5421170.png)
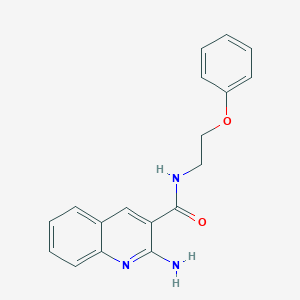
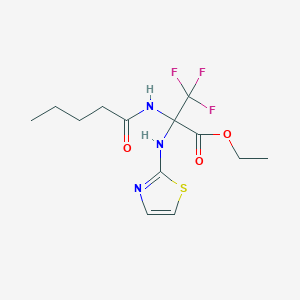
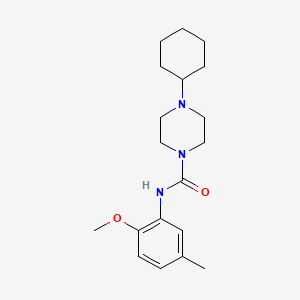
![1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5421183.png)
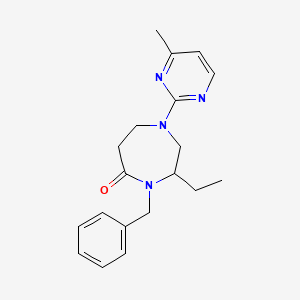
![3-[(2-chloro-4-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5421198.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5421207.png)
![1-(4-fluorobenzoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5421235.png)
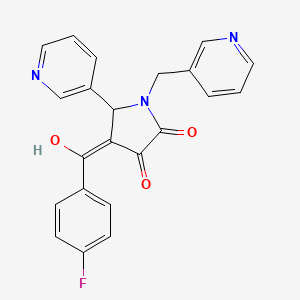
![isopropyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5421247.png)
![methyl 3-({[(4-methoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5421257.png)
